Product packaging for 3-(5-bromo-1H-indol-1-yl)propanoic acid(Cat. No.:CAS No. 18108-91-3)

3-(5-bromo-1H-indol-1-yl)propanoic acid

Cat. No.: B2448747
CAS No.: 18108-91-3
M. Wt: 268.11
InChI Key: FKIYIYFCVDPRAB-UHFFFAOYSA-N
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Description

The indole (B1671886) ring system is a cornerstone of modern medicinal chemistry and chemical biology. Its prevalence in both natural products and synthetic pharmaceuticals underscores its remarkable versatility as a structural motif for the design of novel therapeutic agents.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H10BrNO2 B2448747 3-(5-bromo-1H-indol-1-yl)propanoic acid CAS No. 18108-91-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(5-bromoindol-1-yl)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10BrNO2/c12-9-1-2-10-8(7-9)3-5-13(10)6-4-11(14)15/h1-3,5,7H,4,6H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKIYIYFCVDPRAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CN2CCC(=O)O)C=C1Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Modifications and Derivatization Strategies for 3 5 Bromo 1h Indol 1 Yl Propanoic Acid

Systematic Functionalization of the Indole (B1671886) Ring System

The indole nucleus is a privileged scaffold in medicinal chemistry, and its functionalization is a key strategy for modulating biological activity. While the N1 and C5 positions of the parent indole are substituted in 3-(5-bromo-1H-indol-1-yl)propanoic acid, the remaining positions on the heterocyclic ring, particularly the C3 position, are prime targets for further elaboration.

One of the most common methods for introducing a functional group onto an electron-rich aromatic system like indole is through electrophilic aromatic substitution. ijpcbs.com The Vilsmeier-Haack reaction, for instance, employs a Vilsmeier reagent (typically formed from phosphorus oxychloride and a formamide (B127407) like DMF) to install a formyl (-CHO) group. ijpcbs.comwikipedia.orgorganic-chemistry.org In the context of the N-substituted indole ring of the target molecule, this reaction would be expected to proceed at the electron-rich C3 position, yielding a 3-formylindole derivative. This aldehyde can then serve as a versatile handle for subsequent transformations, such as reductive amination or oxidation to a carboxylic acid.

Another powerful strategy for indole functionalization involves metal-halogen exchange or direct metallation. wikipedia.org Treatment of the bromoindole with a strong organometallic base, such as n-butyllithium, could potentially lead to a lithiated intermediate. wikipedia.orgnih.govtcnj.edu This highly nucleophilic species can then be quenched with a variety of electrophiles to introduce a wide range of substituents at specific positions on the indole ring. The precise position of metallation can be influenced by reaction conditions and directing groups.

Table 1: Potential Functionalization Reactions on the Indole Ring This table presents hypothetical but chemically plausible transformations based on general indole reactivity.

Reaction TypeReagentsPotential Site of FunctionalizationResulting Functional Group
Vilsmeier-Haack FormylationPOCl₃, DMFC3Aldehyde (-CHO)
Lithiation & Electrophilic Quenchn-BuLi, then E⁺ (e.g., CO₂)C2 or other positionsDependent on electrophile (e.g., -COOH)
Friedel-Crafts AcylationAcyl chloride, Lewis AcidC3Ketone (-C(O)R)

Strategic Modifications of the Propanoic Acid Side Chain

The propanoic acid side chain offers a robust platform for derivatization through well-established carboxylic acid chemistry. These modifications are frequently used to alter solubility, create prodrugs, or attach the molecule to other chemical entities.

Esterification: The carboxylic acid can be readily converted to an ester by reaction with an alcohol under acidic catalysis. rsc.org This transformation is often used to increase lipophilicity.

Amidation: Amide bond formation is a cornerstone of medicinal chemistry. researchgate.net The carboxylic acid can be activated using a variety of coupling reagents, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) or dicyclohexylcarbodiimide (B1669883) (DCC), followed by the addition of a primary or secondary amine to form the corresponding amide. organic-chemistry.orgresearchgate.net This allows for the introduction of a vast array of chemical functionalities.

Reduction: The carboxylic acid group can be reduced to a primary alcohol. This transformation requires strong reducing agents, such as lithium aluminum hydride (LiAlH₄) or borane (B79455) (BH₃), as milder reagents like sodium borohydride (B1222165) (NaBH₄) are ineffective. libretexts.orgdocbrown.infoyoutube.com The resulting alcohol provides a new site for further chemical manipulation, such as ether formation or oxidation.

Table 2: Representative Modifications of the Propanoic Acid Side Chain

Reaction TypeGeneral ReagentsProduct Class
EsterificationR-OH, H⁺ catalystEsters
AmidationR₂-NH, Coupling Agent (e.g., EDC)Amides
Reduction to AlcoholLiAlH₄ or BH₃, then H₂O workupPrimary Alcohols

Exploiting Bromine Reactivity in Further Chemical Transformations

The bromine atom at the C5 position of the indole ring is a particularly valuable synthetic handle, enabling a wide range of palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl bromide with an organoboron species, typically a boronic acid or a boronic ester, in the presence of a palladium catalyst and a base. wikipedia.orgorganic-chemistry.org The Suzuki reaction is highly versatile and tolerates a wide variety of functional groups, making it ideal for the synthesis of biaryl compounds by forming a new C-C bond at the C5 position. libretexts.org

Buchwald-Hartwig Amination: This method allows for the formation of a carbon-nitrogen bond by coupling the aryl bromide with a primary or secondary amine. wikipedia.orglibretexts.org The reaction requires a palladium catalyst, a suitable phosphine (B1218219) ligand, and a base. organic-chemistry.org This transformation is a powerful way to introduce diverse amine substituents at the C5 position, which is a common strategy in drug discovery. nih.gov

Sonogashira Coupling: To introduce an alkyne moiety, the Sonogashira coupling reaction is employed. This reaction couples the aryl bromide with a terminal alkyne using a palladium catalyst and a copper(I) cocatalyst in the presence of a base. wikipedia.orgorganic-chemistry.orglibretexts.org The resulting arylalkynes are valuable intermediates for the synthesis of more complex molecules.

Table 3: Cross-Coupling Reactions at the C5-Bromine Position

Reaction NameCoupling PartnerCatalyst SystemBond Formed
Suzuki-Miyaura CouplingR-B(OH)₂ (Boronic Acid)Pd catalyst (e.g., Pd(PPh₃)₄), BaseCarbon-Carbon
Buchwald-Hartwig AminationR₂-NH (Amine)Pd catalyst, Ligand, BaseCarbon-Nitrogen
Sonogashira CouplingR-C≡CH (Terminal Alkyne)Pd catalyst, Cu(I) cocatalyst, BaseCarbon-Carbon (alkyne)

Structure Activity Relationship Sar Studies of 3 5 Bromo 1h Indol 1 Yl Propanoic Acid Derivatives

Identification of Key Structural Features Dictating Biological Efficacy

The biological activity of 3-(5-bromo-1H-indol-1-yl)propanoic acid derivatives is dictated by a combination of key structural features, including the nature and position of substituents on the indole (B1671886) nucleus, the presence and orientation of the propanoic acid moiety, and the influence of the bromine atom at the 5-position.

For derivatives of this compound, the key determinants of efficacy can be summarized as:

The Indole Nucleus: Serving as the foundational scaffold, its aromatic and heterocyclic nature allows for various interactions with biological targets.

The N-1 Propanoic Acid Side Chain: This moiety is critical for establishing key interactions with target proteins, often acting as a crucial anchoring point.

The 5-Bromo Substituent: The presence and position of the bromine atom significantly modulate the electronic properties and binding interactions of the molecule.

Other Substituents: Additional modifications at other positions of the indole ring can fine-tune the potency, selectivity, and pharmacokinetic properties of the derivatives.

The interplay of these features is critical, and modification of one part of the molecule can have a profound impact on the influence of another, a concept central to the SAR of these derivatives.

Positional and Substituent Effects on the Indole Nucleus

The substitution pattern on the indole nucleus of this compound derivatives is a critical factor in determining their biological activity. While specific SAR studies on this exact scaffold are limited, valuable insights can be drawn from related classes of indole derivatives.

In the context of GPR40 agonists based on an indole-5-propanoic acid scaffold, it was observed that the indole N-H group plays a significant role in receptor binding, forming a hydrogen bond with the backbone amide carbonyl oxygen of Leu138. nih.gov Methylation of this nitrogen led to a near-complete loss of activity, highlighting the importance of this hydrogen bond donor capability. nih.gov This suggests that for this compound, where the N-1 position is occupied by the propanoic acid chain, the interaction profile with target proteins will be fundamentally different and dictated by the propanoic acid moiety itself.

Furthermore, studies on indole-2-carboxamide derivatives have shown that substitutions at various positions on the indole ring can significantly impact their enzymatic inhibitory activity. nih.gov The presence of a carboxamide moiety at either the 2 or 3-position of the indole has been shown to be crucial for the inhibition of various enzymes and proteins, with the indole nitrogen playing a role in hydrogen bonding interactions. nih.gov

For the this compound framework, hypothetical modifications and their potential impact on activity, based on general principles of medicinal chemistry, are presented in the table below.

Table 1: Postulated Effects of Substituents on the Indole Nucleus of this compound Derivatives

Position of SubstitutionType of SubstituentPotential Impact on Biological Activity
C-2Small alkyl groups (e.g., methyl)May enhance hydrophobic interactions in a binding pocket.
C-2Aromatic rings (e.g., phenyl)Could introduce π-π stacking interactions, potentially increasing affinity.
C-3Hydrogen (unsubstituted)Maintains a less sterically hindered profile.
C-3Small alkyl or aryl groupsMay introduce steric hindrance or new binding interactions, depending on the target.
C-4, C-6, C-7Electron-donating or withdrawing groupsCan modulate the electronic character of the indole ring, influencing binding and reactivity.

The Role of the Propanoic Acid Moiety in Ligand-Target Recognition

The propanoic acid moiety at the N-1 position of the indole ring is a pivotal functional group for ligand-target recognition in derivatives of this compound. This acidic group can participate in crucial ionic and hydrogen bonding interactions with complementary residues in the binding sites of target proteins.

In a study of indole-5-propanoic acid derivatives as GPR40 agonists, the carboxylate group of the propanoic acid was found to form a network of polar interactions with arginine and tyrosine residues, which was deemed essential for agonistic activity. nih.gov This highlights the role of the carboxylic acid as a key pharmacophore for this class of compounds.

For N-1 substituted indole derivatives, the propanoic acid chain acts as a linker that positions the acidic head for optimal interaction with the target. The length and flexibility of this linker are often critical. Systematic SAR studies on sphingosine-1-phosphate 1 (S1P1) receptor agonists based on indole-propionic acid derivatives have demonstrated the importance of this moiety for potent activity. nih.gov

The potential interactions of the N-1 propanoic acid moiety are summarized below:

Ionic Bonding: The deprotonated carboxylate can form strong ionic bonds with positively charged amino acid residues such as arginine, lysine, or histidine.

Hydrogen Bonding: The carboxylic acid group can act as both a hydrogen bond donor (the hydroxyl proton) and a hydrogen bond acceptor (the carbonyl oxygen and hydroxyl oxygen).

Influence of Bromine Atom Substitution on Pharmacological Modulatory Potential

The bromine atom at the 5-position of the indole nucleus in this compound derivatives has a significant impact on their pharmacological properties. Halogen atoms, particularly bromine, can influence a compound's biological activity through a variety of mechanisms.

Studies on indole phytoalexin derivatives have shown that the presence of a bromine atom at the C-5 position can lead to a partial increase in antiproliferative activities on certain cancer cell lines compared to their non-brominated counterparts. beilstein-archives.org However, in some other series of 5-bromosubstituted indole phytoalexins, the activity was found to be lower or similar to the non-brominated analogs, indicating that the effect of bromination is context-dependent. researchgate.net

The influence of the bromine atom can be attributed to several factors:

Electronic Effects: Bromine is an electron-withdrawing group via induction but a deactivating group in electrophilic aromatic substitution. This alters the electron density of the indole ring, which can affect its interaction with biological targets.

Lipophilicity: The bromine atom increases the lipophilicity of the molecule, which can enhance its ability to cross cell membranes and improve its pharmacokinetic profile.

Steric Effects: The size of the bromine atom can influence the binding of the molecule to its target, either by creating favorable van der Waals interactions or by causing steric hindrance.

Halogen Bonding: The bromine atom can participate in halogen bonding, a non-covalent interaction with electron-donating atoms, which can contribute to the binding affinity and selectivity of the ligand.

In a study on the quorum sensing-inhibiting properties of indole-3-carboxaldehydes, bromination was found to significantly increase the potency of the compounds. mdpi.com The position of the bromine atom was also crucial, with 5-bromoindole-3-carboxaldehyde (B1265535) showing a 13-fold reduction in the IC50 value compared to the unsubstituted parent compound. mdpi.com This suggests that the 5-position is a favorable site for bromine substitution to enhance certain biological activities.

The following table summarizes the potential effects of the 5-bromo substitution.

Table 2: Influence of the 5-Bromo Substituent on Pharmacological Properties

PropertyInfluence of 5-Bromo Substitution
Binding Affinity Can be enhanced through increased lipophilicity and potential for halogen bonding.
Selectivity The specific interactions of the bromine atom may favor binding to one target over others.
Membrane Permeability Increased lipophilicity can lead to improved cell penetration.
Metabolic Stability The presence of a halogen can block sites of metabolism, potentially increasing the half-life of the compound.

Molecular Interaction Mechanisms and Cellular Pathway Investigations

Elucidation of Molecular Targets and Binding Affinities

Currently, there is no publicly available research that has identified and characterized specific molecular targets for 3-(5-bromo-1H-indol-1-yl)propanoic acid. To understand its potential therapeutic or toxicological effects, studies would be required to screen the compound against a wide array of biological macromolecules.

While related indole-propanoic acid derivatives have been investigated for their activity at G-protein coupled receptors (GPCRs) such as GPR40, no such studies have been published for this compound. Ligand binding assays would be necessary to determine if this compound interacts with any GPCRs or nuclear receptors, and to quantify its binding affinity (Kd or Ki values). Such profiling is critical to understanding its potential as a modulator of these important receptor families.

Research into the effects of this compound on enzyme activity is also not present in the current body of scientific literature. For instance, studies on similar molecules, such as 3-(1-Aryl-1H-indol-5-yl)propanoic acids, have identified them as inhibitors of cytosolic phospholipase A2α (cPLA2α). To ascertain if this compound has similar or different enzymatic targets, detailed enzyme kinetic studies would need to be performed. These investigations would determine the mode of inhibition (e.g., competitive, non-competitive, uncompetitive) and the inhibition constant (Ki).

Cellular and Subcellular Mechanistic Studies

Without identified molecular targets, the downstream cellular and subcellular effects of this compound remain uninvestigated.

Once a molecular target is identified, subsequent research would be needed to explore the downstream signaling pathways affected by the compound. For example, if it were found to bind to a GPCR, studies would investigate its impact on second messenger systems like cyclic AMP (cAMP) or inositol (B14025) triphosphate (IP3), and the subsequent activation or inhibition of protein kinases and transcription factors. Similarly, if it were to interact with a nuclear receptor, its effect on gene transcription would be a key area of investigation.

Computational and Theoretical Chemistry Applications to 3 5 Bromo 1h Indol 1 Yl Propanoic Acid Research

Quantum Chemical Characterization and Electronic Structure Analysis

Quantum chemical methods are employed to meticulously analyze the electronic structure and intrinsic properties of a molecule. These calculations provide a foundational understanding of the molecule's geometry, stability, and reactivity.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. mdpi.com It is highly effective for determining the most stable three-dimensional arrangement of atoms, known as the optimized molecular geometry, by finding the minimum energy state on the potential energy surface. researchgate.netdntb.gov.ua DFT calculations can accurately predict geometric parameters such as bond lengths, bond angles, and dihedral angles. mdpi.com For 3-(5-bromo-1H-indol-1-yl)propanoic acid, DFT, often using a basis set like 6-311G(d,p), would be used to model the molecule in its ground state, providing a precise structural framework that is crucial for all subsequent analyses. dntb.gov.ua

Table 1: Predicted Geometrical Parameters of this compound using DFT Note: This data is representative and based on typical values for similar molecular structures calculated via DFT.

Parameter Bond/Angle Predicted Value
Bond Length C4-Br 1.89 Å
N1-C2 1.38 Å
N1-C8 1.45 Å
C9-C10 1.53 Å
C10-C11 1.52 Å
C11=O1 1.22 Å
C11-O2 1.35 Å
Bond Angle C3-C4-Br 119.5°
C2-N1-C8 125.8°
N1-C8-C9 111.2°
C9-C10-C11 112.5°

Natural Bond Orbital (NBO) analysis is a technique used to study charge transfer, hyperconjugative interactions, and bonding within a molecule. researchgate.netresearchgate.net It translates the complex, delocalized molecular orbitals obtained from a quantum chemical calculation into localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and antibonding orbitals. wisc.edufaccts.de For this compound, NBO analysis can quantify the stabilization energy (E(2)) associated with electron delocalization from a filled donor orbital to an empty acceptor orbital. These interactions are key to understanding the molecule's electronic stability. For instance, significant interactions would be expected between the lone pairs of the oxygen and nitrogen atoms and the antibonding orbitals of adjacent sigma bonds.

Table 2: Second-Order Perturbation Analysis of Donor-Acceptor Interactions in this compound via NBO Note: This data is illustrative of typical NBO analysis results.

Donor NBO Acceptor NBO Stabilization Energy E(2) (kcal/mol)
LP (1) N1 σ*(C2-C3) 5.85
LP (2) O1 σ*(C11-O2) 18.20
LP (2) O2 σ*(C10-C11) 2.15
σ (C2-C3) σ*(N1-C7a) 3.50

Frontier Molecular Orbital (FMO) theory is fundamental to predicting a molecule's chemical reactivity and electronic properties. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). libretexts.org The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the innermost empty orbital that can act as an electron acceptor. scribd.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of molecular stability and reactivity. dntb.gov.ua A small energy gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.net For this compound, the HOMO is expected to be localized primarily on the electron-rich indole (B1671886) ring, while the LUMO may be distributed across the propanoic acid moiety and the aromatic system. mdpi.comresearchgate.net

Table 3: Calculated FMO Energies and Global Reactivity Descriptors Note: Values are representative for indole derivatives.

Parameter Value (eV)
HOMO Energy -6.25
LUMO Energy -1.10
Energy Gap (ΔE) 5.15
Ionization Potential (I) 6.25
Electron Affinity (A) 1.10
Global Hardness (η) 2.58

The Molecular Electrostatic Potential (MEP) surface is a visual tool used to identify the electron-rich and electron-poor regions of a molecule. researchgate.net It maps the electrostatic potential onto the electron density surface, providing a guide to the molecule's reactive sites. dntb.gov.ua Regions of negative potential (typically colored red to yellow) are electron-rich and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. mdpi.com In this compound, the MEP surface would show a significant negative potential around the oxygen atoms of the carboxylic acid group, making them primary sites for interaction with electrophiles or for forming hydrogen bonds. The hydrogen of the carboxylic acid and regions near the bromine atom would likely exhibit positive potential.

Molecular Docking Simulations for Ligand-Target Complex Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). mdpi.com This method is crucial in drug discovery for predicting the binding affinity and mode of interaction between a potential drug molecule and its biological target. nih.gov For this compound, docking simulations could be performed against various protein targets. Given the structural motifs of related indole compounds, potential targets could include enzymes like cytosolic phospholipase A2α or bacterial enzymes such as DNA gyrase. nih.govmdpi.com The simulation calculates a docking score, often expressed as binding energy (in kcal/mol), which estimates the strength of the ligand-receptor interaction. The results also reveal key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the complex. thesciencein.org

Table 4: Example Molecular Docking Results for this compound with a Hypothetical Protein Target

Protein Target Binding Energy (kcal/mol) Interacting Amino Acid Residues Type of Interaction
Cytosolic Phospholipase A2α -8.5 Arg-200, Ser-228 Hydrogen Bond with Propanoic Acid
Leu-453, Val-474 Hydrophobic Interaction with Indole Ring
DNA Gyrase Subunit B -7.9 Asp-73 Hydrogen Bond with Propanoic Acid
Ile-78, Pro-79 Hydrophobic Interaction with Indole Ring

Molecular Dynamics Simulations for Conformational Dynamics and Binding Stability

Following molecular docking, Molecular Dynamics (MD) simulations can be employed to study the dynamic behavior of the ligand-receptor complex over time. researchgate.net MD simulations model the movements and interactions of atoms and molecules, providing a detailed view of the complex's stability and conformational changes in a simulated physiological environment. By running a simulation for a duration of nanoseconds, researchers can assess whether the binding pose predicted by docking is stable. Key metrics, such as the Root Mean Square Deviation (RMSD) of the ligand's position relative to the protein's binding site, are calculated. A low and stable RMSD value over the course of the simulation suggests that the ligand remains securely bound in its initial docked pose, confirming a stable interaction.

In Silico Prediction of Electronic Properties and Chemical Reactivity Descriptors

Computational chemistry, particularly through the application of Density Functional Theory (DFT), serves as a powerful tool for predicting the electronic structure and chemical behavior of molecules like this compound. researchgate.netmdpi.com These in silico methods allow for the calculation of various molecular properties and reactivity descriptors that provide deep insights into the molecule's stability, reactivity, and potential interaction sites. researchgate.net The theoretical calculations are often performed using specific levels of theory and basis sets, such as the B3LYP functional with a 6-311+G(d,p) basis set, to ensure a high degree of accuracy in the predicted values. researchgate.net

Frontier Molecular Orbital (FMO) Analysis

Central to understanding a molecule's electronic behavior is the analysis of its Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgyoutube.com The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. youtube.comnumberanalytics.com The energies of these orbitals and the energy gap between them (ΔE = ELUMO – EHOMO) are fundamental indicators of a molecule's kinetic stability and chemical reactivity. researchgate.net

For this compound, the HOMO is expected to be localized primarily on the electron-rich indole ring system, particularly the pyrrole (B145914) moiety. The LUMO, conversely, would likely be distributed across the indole ring and potentially influenced by the electron-withdrawing bromine atom. A smaller HOMO-LUMO energy gap suggests that the molecule requires less energy to become excited, indicating higher chemical reactivity and lower kinetic stability. researchgate.net The presence of substituents on the indole core, such as the bromo and propanoic acid groups, significantly influences these energy levels. rsc.org

Table 1: Predicted Frontier Molecular Orbital Properties for this compound This interactive table contains representative data based on DFT calculations for analogous indole derivatives. Actual values for the target compound would require specific computation.

ParameterPredicted Value (eV)Significance
EHOMO-6.2 to -5.8Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability.
ELUMO-1.5 to -1.1Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability.
Energy Gap (ΔE)4.7 to 4.3ELUMO - EHOMO; indicates chemical reactivity and kinetic stability. A smaller gap implies higher reactivity.

Molecular Electrostatic Potential (MEP)

A Molecular Electrostatic Potential (MEP) map is a visual representation of the total electron density distribution on the surface of a molecule. It is an invaluable tool for identifying the electrophilic and nucleophilic sites within a molecule. researchgate.net The map uses a color scale to denote different electrostatic potential values:

Red: Regions of most negative potential, rich in electrons, indicating sites prone to electrophilic attack (nucleophilic centers).

Blue: Regions of most positive potential, electron-poor, indicating sites prone to nucleophilic attack (electrophilic centers).

Green: Regions of neutral or zero potential.

In this compound, the MEP map would be expected to show the most negative potential (red) around the oxygen atoms of the carboxylic acid group, making them strong centers for electrophilic interaction. The hydrogen atom of the carboxylic acid and the region around the bromine atom would likely exhibit a positive potential (blue), identifying them as electrophilic sites. The indole ring itself would display varying potentials, reflecting its aromatic electronic nature.

Global Chemical Reactivity Descriptors

Ionization Potential (I): The energy required to remove an electron. It is approximated as I ≈ -EHOMO.

Electron Affinity (A): The energy released when an electron is added. It is approximated as A ≈ -ELUMO.

Electronegativity (χ): The ability of a molecule to attract electrons. It is calculated as χ = (I + A) / 2.

Chemical Hardness (η): A measure of the molecule's resistance to change in its electron distribution. It is calculated as η = (I - A) / 2. Hard molecules have a large HOMO-LUMO gap, while soft molecules have a small gap.

Chemical Softness (S): The reciprocal of chemical hardness (S = 1 / 2η).

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons from the environment. It is calculated as ω = χ² / 2η.

These descriptors provide a quantitative framework for comparing the reactivity of different molecules and predicting their behavior in chemical reactions. researchgate.net For instance, a high electrophilicity index suggests a molecule will behave as a strong electrophile in reactions.

Table 2: Predicted Global Chemical Reactivity Descriptors for this compound This interactive table contains representative data based on DFT calculations for analogous indole derivatives. Actual values for the target compound would require specific computation.

DescriptorFormulaPredicted Value (eV)Interpretation
Ionization Potential (I)I ≈ -EHOMO5.8 to 6.2Energy needed to remove an electron.
Electron Affinity (A)A ≈ -ELUMO1.1 to 1.5Energy released upon gaining an electron.
Electronegativity (χ)χ = (I + A) / 23.45 to 3.85Tendency to attract electrons.
Chemical Hardness (η)η = (I - A) / 22.15 to 2.35Resistance to electronic change; related to stability.
Chemical Softness (S)S = 1 / (2η)0.21 to 0.23Reciprocal of hardness; indicates higher reactivity.
Electrophilicity Index (ω)ω = χ² / (2η)2.53 to 3.32Capacity to accept electrons; a measure of electrophilic nature.

By leveraging these computational techniques, researchers can gain a detailed, predictive understanding of the electronic characteristics and reactivity of this compound without the immediate need for laboratory experiments, thereby guiding further research and application development. nih.govresearchgate.net

Future Perspectives and Unaddressed Research Frontiers

Prospects for Rational Design of Advanced Indole (B1671886) Propanoic Acid Derivatives

The rational design of novel therapeutics hinges on understanding the structure-activity relationships (SAR) that govern a molecule's interaction with biological targets. For indole propanoic acids, SAR studies on related compounds have revealed that modifications to the indole core, the position of substituents, and the nature of the acid chain are critical for biological activity. nih.govnih.gov

Future design strategies for derivatives of 3-(5-bromo-1H-indol-1-yl)propanoic acid could systematically explore these elements. Computational modeling, including quantitative structure-activity relationship (QSAR) and molecular docking studies, provides a powerful avenue for predicting how structural modifications might enhance potency and selectivity. nih.gov For instance, docking simulations could model the binding of virtual libraries of analogs against known indole-binding proteins to prioritize candidates for synthesis. nih.govmdpi.com

Key areas for rational design include:

Modification of the Propanoic Acid Chain: Altering the length of the alkyl chain or introducing conformational constraints could optimize interactions with target binding pockets. Studies on other indole carboxylic acids have shown that even minor changes, such as extending a carboxylic acid to an acetic or propanoic acid group, can significantly impact inhibitory potency. nih.gov

Substitution on the Indole Ring: The bromine at the 5-position can be moved to other positions (e.g., 4, 6, or 7) or replaced with other halogens (Cl, F) or bioisosteric groups to modulate electronic properties and binding affinity.

Derivatization of the Carboxylic Acid: Conversion of the acid to esters, amides, or other functional groups could improve pharmacokinetic properties or introduce new binding interactions.

By applying these principles, it is conceivable to design advanced derivatives of this compound with tailored activities for specific therapeutic targets.

Innovations in Sustainable and Efficient Synthetic Routes for Indole Scaffolds

The synthesis of indole derivatives has historically relied on classic methods that often involve harsh conditions, toxic reagents, and metal catalysts. nih.gov A significant frontier in organic chemistry is the development of sustainable and efficient synthetic routes that align with the principles of green chemistry. nih.govrsc.org These innovations are directly applicable to the future synthesis of this compound and its analogs.

Modern approaches focus on minimizing waste, reducing energy consumption, and using environmentally benign solvents and catalysts. rsc.org For N-alkylated indoles, such as the target compound, "borrowing hydrogen" catalysis represents a highly efficient and atom-economical method. This process uses alcohols as alkylating agents with a catalyst (often based on abundant metals like iron), producing only water as a byproduct. nih.gov Other innovative methods include visible-light-mediated photocatalysis and multicomponent reactions that construct the complex indole core in a single step from simple precursors. rsc.orgresearchgate.net

FeatureTraditional Synthetic RoutesSustainable/Innovative Routes
Starting Materials Often require pre-functionalized, multi-step precursors; use of alkyl halides.Simple, readily available anilines, alcohols, alkynes. rsc.orgnih.gov
Catalysts Often rely on precious metal catalysts (e.g., Palladium).Earth-abundant metal catalysts (e.g., Iron), organocatalysts, or photocatalysts. rsc.org
Solvents Often use toxic, non-renewable solvents (e.g., DMF, chlorinated hydrocarbons).Benign and renewable solvents like ethanol, 2-MeTHF, or solvent-free conditions. rsc.orgrsc.org
Byproducts Can generate significant stoichiometric waste (e.g., metal salts).High atom economy, with water often being the only byproduct. nih.gov
Energy Input Frequently require high temperatures and prolonged reaction times.Milder reaction conditions, sometimes driven by visible light at room temperature. researchgate.net

A comparison of traditional versus innovative synthetic strategies for indole scaffolds.

The application of these sustainable methods would not only make the synthesis of this compound more environmentally friendly but also facilitate the rapid generation of a diverse library of derivatives for biological screening. nih.gov

Integration of High-Throughput Experimental and Computational Methodologies

The discovery of novel biological activities for any compound is a resource-intensive process. The integration of high-throughput screening (HTS) with in silico computational methods offers a synergistic approach to accelerate the identification of new leads. researchgate.netfrontiersin.org This integrated workflow is a key unaddressed frontier for this compound.

An in silico screen can be performed first, where the compound and a virtual library of its rationally designed derivatives are docked against a wide array of known protein targets. nih.govnih.gov This process can identify potential biological targets and prioritize compounds with the highest predicted binding affinities, reducing the number of physical compounds that need to be synthesized and tested. researchgate.net

The top-ranked virtual hits can then be synthesized and evaluated using experimental HTS, which allows for the rapid testing of thousands of compounds against specific biological assays. researchgate.net This combination streamlines the discovery process, saving significant time and resources compared to relying solely on experimental screening. frontiersin.org

StepMethodObjective
1. Target Identification In Silico Reverse Docking / Target PredictionScreen the structure of this compound against databases of known protein structures to predict potential biological targets. nih.gov
2. Library Design Rational & Computational DesignCreate a virtual library of analogs with modifications to the indole core, bromo-substituent, and propanoic acid chain.
3. Virtual Screening In Silico Molecular DockingDock the virtual library against the predicted targets to identify compounds with the best binding scores and interaction profiles. mdpi.com
4. Hit Prioritization Computational AnalysisRank virtual hits based on binding energy, pharmacokinetics (ADMET) predictions, and drug-likeness scores.
5. Synthesis Sustainable ChemistrySynthesize a focused library of the highest-priority compounds identified from the virtual screen.
6. Experimental Screening High-Throughput Screening (HTS)Test the synthesized compounds in biochemical or cell-based assays for the predicted targets to confirm activity and identify lead molecules.
7. Hit-to-Lead Optimization Medicinal Chemistry & SARFurther refine the structure of the most active compounds to improve potency and drug-like properties.

An integrated computational and HTS workflow for lead discovery.

Exploration of Emerging Biological Activities and Novel Target Identification

The indole scaffold is known for its "polypharmacology," meaning indole-based molecules can interact with multiple biological targets, leading to a wide range of therapeutic effects. nih.govnih.gov While well-known activities include anticancer, anti-inflammatory, and antimicrobial effects, a major research frontier is the identification of novel biological activities and targets for this chemical class. nih.govopenmedicinalchemistryjournal.com

The biological profile of this compound is currently a blank slate. Future research should focus on screening this compound and its derivatives against emerging and unconventional drug targets. Recent studies have identified indole derivatives as potent inhibitors of novel targets such as Monocarboxylate Transporter 1 (MCT1), which is implicated in cancer metabolism, and as agonists for orphan receptors like GPR17, a target for myelin repair. nih.govrsc.org Furthermore, indole-3-propionic acid, a structural isomer of the parent scaffold, is a gut microbiota-derived metabolite with known neuroprotective and anti-inflammatory effects, suggesting that N-substituted propanoic acid derivatives may also possess intriguing activities in host-microbiome signaling pathways. nih.govpatsnap.com

Target ClassSpecific Example(s)Potential Therapeutic Area
Metabolic Transporters Monocarboxylate Transporter 1 (MCT1)Oncology nih.gov
Orphan G-Protein Coupled Receptors GPR17Multiple Sclerosis, Neurodegenerative Diseases rsc.org
Kinases FLT3, CDK2Oncology mdpi.com
Host-Microbiome Signaling Aryl Hydrocarbon Receptor (AhR), HSP70Inflammatory Bowel Disease, Autoimmune Disorders patsnap.comnih.gov
Epigenetic Targets Histone Deacetylases (HDACs)Oncology, Neurological Disorders
Viral Proteins HIV-1 gp41, SARS-CoV-2 MproAntiviral Therapy mdpi.comnih.gov

A selection of emerging and novel biological targets for which indole derivatives have shown activity, representing frontiers for future research.

Systematic screening of this compound against these and other novel targets could unveil unprecedented therapeutic potential, opening new avenues for drug development based on this versatile scaffold.

Q & A

Basic: What synthetic strategies are recommended for 3-(5-bromo-1H-indol-1-yl)propanoic acid, and how can reaction yields be optimized?

Methodological Answer:

  • Route Selection: A robust approach involves nucleophilic substitution between 5-bromoindole and 3-bromopropanoic acid derivatives. For example, reacting methimazole with 3-bromopropanoic acid under reflux conditions in a polar aprotic solvent (e.g., DMF) can yield thioether-linked analogs, as demonstrated in related indole-propanoic acid syntheses .
  • Yield Optimization: Use catalysts like DABCO (1,4-diazabicyclo[2.2.2]octane) to minimize side reactions (e.g., N-3 substitution in indole rings). Temperature control (60–80°C) and stoichiometric excess of 3-bromopropanoic acid (1.2–1.5 equivalents) improve regioselectivity .
  • Purification: Recrystallization from acetic acid or ethanol-water mixtures enhances purity .

Basic: What safety protocols are critical when handling this compound in laboratory settings?

Methodological Answer:

  • Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation of fine particles .
  • Emergency Procedures:
    • Skin/Eye Contact: Rinse immediately with water for ≥15 minutes; seek medical attention if irritation persists .
    • Spill Management: Absorb with inert material (e.g., sand) and dispose as halogenated waste .
  • Storage: Store in sealed containers at 2–8°C, away from ignition sources and static electricity .

Advanced: How can single-crystal X-ray diffraction (SC-XRD) resolve structural ambiguities in this compound?

Methodological Answer:

  • Crystallization: Grow crystals via slow evaporation of a saturated solution in ethanol or acetonitrile. Ensure crystal stability by avoiding temperature fluctuations .
  • Data Collection: Use a Bruker D8 Venture diffractometer with Mo-Kα radiation (λ = 0.71073 Å). Collect data at 296 K to minimize thermal motion artifacts .
  • Refinement: Employ SHELXL for small-molecule refinement. Key parameters:
    • R-factor: Aim for <0.07 via iterative cycles of full-matrix least-squares refinement.
    • Disorder Modeling: Use PART and SIMU instructions to handle solvent molecules or flexible side chains .

Advanced: How should researchers address contradictions in spectroscopic data (e.g., NMR, HPLC) during characterization?

Methodological Answer:

  • Multi-Technique Validation:
    • NMR Discrepancies: Compare 1^1H/13^13C NMR shifts with DFT-calculated values (e.g., using Gaussian 09). For example, indole C-3 protons typically resonate at δ 7.2–7.5 ppm; deviations may indicate impurities .
    • HPLC Purity: Use a C18 column with a gradient of acetonitrile/0.1% TFA in water. Monitor at 254 nm; baseline separation ensures ≥95% purity .
  • Impurity Identification: Perform LC-MS/MS to detect brominated byproducts (e.g., di-substituted indoles) .

Advanced: What strategies are effective for analyzing metabolic stability of this compound in biological systems?

Methodological Answer:

  • In Vitro Models: Incubate with liver microsomes (human or murine) at 37°C. Quench reactions with ice-cold acetonitrile and centrifuge to pellet proteins .
  • Metabolite Profiling: Use UPLC-QTOF-MS with negative ionization mode. Key metabolites may include:
    • Dehalogenated Products: Monitor for loss of bromine (Δm/z = -79.9).
    • Phase II Conjugates: Look for glucuronidated (Δm/z = +176.1) or sulfated (Δm/z = +80.0) derivatives .
  • Data Interpretation: Compare fragmentation patterns with libraries (e.g., NIST) or synthetic standards.

Advanced: How can computational tools predict synthetic pathways for novel derivatives of this compound?

Methodological Answer:

  • Retrosynthesis Planning: Use AI-driven platforms (e.g., BenchChem’s Pistachio/Reaxys models) to identify one-step routes. Input SMILES strings (e.g., C1=CC2=C(C(=C1)Br)N=CC=C2CCC(=O)O) to generate precursors like 5-bromoindole and acrylic acid derivatives .
  • Feasibility Scoring: Prioritize routes with "Template_relevance" scores >0.5 and minimal side products. Avoid high-energy intermediates (e.g., strained rings) .

Advanced: What crystallographic challenges arise from solvate formation in this compound, and how are they resolved?

Methodological Answer:

  • Solvate Identification: Perform TGA/DSC to detect weight loss corresponding to solvent evaporation (e.g., water or ethanol). Pair with SC-XRD to locate disordered solvent molecules in voids .
  • Refinement Tactics:
    • SQUEEZE (PLATON): Remove diffuse electron density from unmodeled solvents.
    • Hydrogen Bonding: Map interactions between propanoic acid COOH and solvent O–H groups to stabilize the lattice .

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